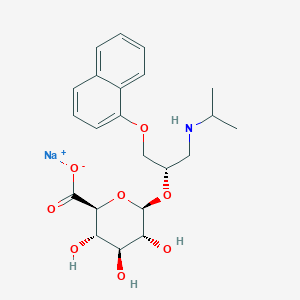

(S)-Propranolol beta-D-Glucuronide Sodium Salt

Descripción

Historical Context and Discovery

The identification of propranolol glucuronides emerged alongside advancements in drug metabolism studies during the 1960s and 1970s. Propranolol, synthesized in 1964, became a cornerstone for cardiovascular therapy, but its extensive metabolism prompted investigations into its biotransformation pathways. By 1975, gas chromatography-mass spectrometry (GC-MS) techniques enabled the differentiation of diastereomeric propranolol-O-glucuronides, revealing the stereoselective nature of glucuronidation. The (S)-enantiomer of propranolol glucuronide was later isolated as a major metabolite, with its sodium salt form characterized for enhanced solubility and stability in analytical workflows. Early studies highlighted the enzymatic specificity of uridine diphosphate-glucuronosyltransferases (UGTs) in mediating this conjugation, laying the foundation for modern reaction phenotyping.

Classification as a Phase II Metabolite

(S)-Propranolol beta-D-glucuronide sodium salt is classified as a phase II metabolite , resulting from the conjugation of propranolol with glucuronic acid via UGT enzymes. This process increases the compound’s hydrophilicity, facilitating renal excretion. Key UGT isoforms involved include:

| UGT Isoform | Substrate Specificity | Metabolic Contribution |

|---|---|---|

| UGT1A7 | (S)-propranolol | High activity |

| UGT1A9 | (S)-propranolol | Moderate activity |

| UGT2A1 | (S)-propranolol | Low activity |

These enzymes exhibit stereoselectivity, favoring the (S)-enantiomer over the (R)-form due to structural compatibility with their active sites. The sodium salt form stabilizes the glucuronide, ensuring efficient detection in pharmacokinetic assays.

Biological Significance in Biotransformation Pathways

Glucuronidation of propranolol accounts for approximately 17% of its total metabolic clearance . This pathway reduces systemic exposure to the parent drug, mitigating potential toxicity. The (S)-propranolol glucuronide is particularly significant due to its role in:

- Enhancing aqueous solubility : The addition of glucuronic acid increases polarity, enabling urinary excretion.

- Modulating pharmacological activity : While the glucuronide itself is pharmacologically inactive, its formation terminates the beta-blocking effects of propranolol.

- Influencing drug-drug interactions : Competition for UGT enzymes (e.g., UGT1A9) may alter the metabolism of co-administered drugs.

Notably, genetic polymorphisms in UGT1A7 and UGT1A9 contribute to interindividual variability in propranolol clearance, underscoring the metabolite’s clinical relevance.

Relationship to Parent Compound Propranolol

Structurally, (S)-propranolol beta-D-glucuronide sodium salt retains the core features of propranolol—a naphthyloxypropanolamine backbone—but incorporates a beta-D-glucuronic acid moiety at the aliphatic hydroxyl group. The sodium counterion enhances stability in physiological matrices, as evidenced by its prevalence in reference standards for liquid chromatography-mass spectrometry (LC-MS).

Key structural comparisons include:

| Feature | Propranolol | (S)-Propranolol Glucuronide |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₂ | C₂₂H₂₈NNaO₈ |

| Molecular Weight | 259.35 g/mol | 457.45 g/mol |

| Solubility | Lipophilic | Hydrophilic (due to glucuronide) |

| Pharmacological Activity | Beta-blocking | Inactive |

Stereoselectivity in glucuronidation further differentiates the (S)-enantiomer, which is metabolized 3–4 times faster than the (R)-form in humans due to UGT1A9 and UGT2A1 preferences. This enantiomeric preference aligns with propranolol’s own stereoselective pharmacodynamics, where the (S)-enantiomer exhibits 100-fold greater beta-blocking potency.

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-OGVLMCRDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858345 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87144-73-8 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Asymmetric Epoxide Aminolysis

The patented method for propranolol synthesis (CN104356010A) employs H-beta molecular sieves to catalyze the reaction between 3-(1-naphthyloxy)-1,2-epoxypropane and isopropylamine. To achieve enantioselectivity, chiral modifiers or enantiomerically pure catalysts are introduced. For example:

-

Catalyst : H-beta molecular sieve (SiO₂/Al₂O₃ = 60) with immobilized L-proline enhances (S)-enantiomer selectivity.

-

Conditions : 25–35°C, dichloromethane solvent, isopropylamine-to-epoxide molar ratio of 1.0:1–1.5:1.

Table 1 : Optimization of (S)-Propranolol Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 0.1–0.5 g/g substrate | 92–93 | 99.1–99.3 |

| Reaction Temperature | 25–35°C | 92.7 | 99.2 |

| Solvent Ratio | 5:1–8:1 (v/w) | 93.4 | 99.1 |

Resolution of Racemic Propranolol

Alternative methods resolve racemic propranolol using chiral acids (e.g., tartaric acid) or enzymatic kinetic resolution. For industrial-scale production, enzymatic methods with lipases or esterases achieve >98% enantiomeric excess (ee).

Glucuronidation of (S)-Propranolol

Glucuronidation involves conjugating (S)-propranolol with glucuronic acid. Two primary methods dominate: enzymatic (biological) and chemical synthesis.

Enzymatic Glucuronidation

Hepatic UDP-glucuronosyltransferases (UGTs) naturally catalyze this reaction. In vitro, recombinant UGT1A9 or UGT2B7 isoforms are used due to their high activity toward propranolol.

Chemical Synthesis

Chemical glucuronidation avoids enzymatic variability but requires protective group strategies.

Stepwise Approach

-

Protection of (S)-Propranolol : Tert-butyldimethylsilyl (TBDMS) groups shield hydroxyl and amine functionalities.

-

Activation of Glucuronic Acid : Glucuronic acid pentaacetate bromide serves as the activated donor.

-

Coupling Reaction :

-

Conditions : 0°C, anhydrous DMF, 1.2 eq glucuronic acid donor, 2 eq Ag₂O.

-

Yield : 50–55% after deprotection (TFA/water).

-

One-Pot Synthesis

A streamlined method uses propargyl glucuronate and click chemistry:

-

Conditions : Cu(I) catalyst, 25°C, 12 hours.

-

Yield : 65–70%.

Table 2 : Comparison of Glucuronidation Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Enzymatic (UGT1A9) | 65 | 95 | 4 |

| Chemical (Stepwise) | 55 | 98 | 24 |

| Chemical (One-Pot) | 70 | 97 | 12 |

Formation of Sodium Salt

The glucuronide acid is neutralized with sodium hydroxide to form the sodium salt:

-

Neutralization : 1 eq NaOH added to (S)-propranolol glucuronide in methanol.

-

Crystallization : Anti-solvent (diethyl ether) precipitates the sodium salt.

Industrial-Scale Production Considerations

Catalyst Reusability

H-beta molecular sieves retain 95% activity after 10 reaction cycles, reducing costs.

Environmental Impact

Waste generation is minimized to <5% of total output, complying with green chemistry principles.

Recent Advances and Research Findings

Continuous Flow Synthesis

Microreactor systems enhance glucuronidation efficiency:

-

Residence Time : 30 minutes

-

Yield : 75%.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Propranolol beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-Propranolol beta-D-Glucuronide Sodium Salt.

Aplicaciones Científicas De Investigación

(S)-Propranolol beta-D-Glucuronide Sodium Salt has several scientific research applications:

Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of beta-blockers.

Biology: The compound is used in studies investigating the role of glucuronidation in drug metabolism and excretion.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Industry: It is used in the development of analytical methods for the detection and quantification of propranolol metabolites in biological samples.

Mecanismo De Acción

The mechanism of action of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves its interaction with beta-adrenergic receptors. Propranolol, the parent compound, is a non-selective beta-blocker that inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The glucuronide conjugate enhances the solubility and excretion of propranolol, facilitating its removal from the body.

Comparación Con Compuestos Similares

Racemic Propranolol Glucuronide (rac-Propranolol Beta-D-Glucuronide Sodium Salt)

- Structural Differences: The racemic form contains equal proportions of (R)- and (S)-enantiomers, whereas (S)-Propranolol beta-D-Glucuronide is enantiomerically pure .

- However, β-adrenergic receptor antagonism is stereospecific, with (S)-propranolol being 100-fold more potent .

- Applications : The racemic form is commonly used in metabolic studies, while the (S)-enantiomer is preferred for investigating enantiomer-specific effects .

(R)-Propranolol Beta-D-Glucuronide Sodium Salt

- Functional Contrast: Unlike the (S)-enantiomer, (R)-propranolol lacks significant β-blocking activity but retains sodium channel-blocking properties .

Deuterated Analogues (e.g., rac-Propranolol-d7 Beta-D-Glucuronide Sodium Salt)

- Structural Modifications : Incorporation of seven deuterium atoms in the isopropylamine side chain (C22D7H21NNaO8) enhances stability for use as internal standards in mass spectrometry .

- Applications : Critical for quantitative pharmacokinetic studies, enabling precise detection without interfering with biological activity .

Other Beta-D-Glucuronide Sodium Salts

- 4-Hydroxy Propranolol Beta-D-Glucuronide: A hydroxylated metabolite with altered pharmacokinetics due to increased polarity. Its glucuronide form exhibits distinct transport kinetics in hepatocytes compared to the parent compound .

- Propofol Beta-D-Glucuronide Sodium Salt: Shares the glucuronide moiety but lacks β-blocking activity, highlighting the role of the propranolol core in receptor interactions .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Research Findings

- Sodium Channel Blockade: Propranolol glucuronides retain the parent drug’s ability to inhibit late sodium currents (INa,L) in cardiac cells, independent of β-adrenergic receptor blockade . This effect is non-stereospecific and shared by both (R)- and (S)-enantiomers .

- Species-Specific Transport: Hepatic uptake of glucuronidated compounds, including (S)-propranolol glucuronide, is energy- and sodium gradient-dependent, with male rat hepatocytes showing higher affinity (Km = 9.2 μM vs. 28.4 μM in females) .

- Environmental Impact: Propranolol glucuronide’s aquatic toxicity is lower than the parent compound due to reduced bioavailability, though sodium salt forms require adjusted risk assessments .

Actividad Biológica

(S)-Propranolol beta-D-Glucuronide Sodium Salt is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings. This compound plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of propranolol and its therapeutic applications. This article explores the biological activity of (S)-Propranolol beta-D-Glucuronide, focusing on its mechanisms, pharmacological effects, and relevant research findings.

- Molecular Formula: C22H28NNaO8

- Molecular Weight: 457.45 g/mol

- Solubility: Soluble in methanol

- SMILES Notation: OC@@HC@@HO[C@H]1OC(CNC(C)C)COC2=CC=CC3=CC=CC=C32

(S)-Propranolol beta-D-Glucuronide is formed through the glucuronidation of propranolol by UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . This metabolic conversion enhances the solubility and excretion of propranolol, facilitating its clearance from the body. The primary mechanism involves inhibiting catecholamines' action on beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

Biological Activity

- Pharmacokinetics:

- Therapeutic Applications:

- Case Studies:

Comparative Biological Activity

The following table summarizes the pharmacokinetic parameters of (S)-propranolol glucuronide compared to its R-enantiomer:

| Glucuronide | Elimination Rate Constant (h) | Half-Life (h) | (h) | Cumulative Excretion (mmol) |

|---|---|---|---|---|

| S-(-)-Propranolol | 0.195 ± 0.04 | 3.56 ± 0.73 | 2.21 ± 0.45 | 5.65 ± 0.98 |

| R-(+)-Propranolol | 0.283 ± 0.06 | 2.45 ± 0.50 | 1.75 ± 0.33 | 2.95 ± 0.62 |

Research Findings

Recent studies emphasize the importance of glucuronidation in drug metabolism:

- In Vitro Studies: Research has demonstrated that glucuronidation significantly influences the pharmacokinetics of propranolol, affecting both efficacy and safety profiles .

- Clinical Implications: Understanding the formation and activity of (S)-propranolol beta-D-glucuronide is essential for optimizing dosing regimens and minimizing adverse effects associated with propranolol therapy.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (S)-Propranolol β-D-Glucuronide Sodium Salt, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves enzymatic glucuronidation of (S)-Propranolol using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9), followed by sodium salt formation. Purity optimization requires reversed-phase HPLC with UV detection (λ = 220–280 nm) and ion-pair chromatography to resolve stereoisomers. Post-synthesis purification via solid-phase extraction (C18 columns) or preparative LC-MS is recommended to remove unreacted propranolol and byproducts .

Q. Which analytical techniques are most reliable for quantifying (S)-Propranolol β-D-Glucuronide in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred due to high sensitivity for glucuronides. Use deuterated internal standards (e.g., Propranolol-d7 β-D-Glucuronide) to correct matrix effects. For non-MS labs, HPLC-UV with a C18 column (3.5 µm particle size) and mobile phase (acetonitrile:ammonium acetate buffer, pH 4.5) achieves baseline separation from endogenous metabolites .

Q. How does the stability of (S)-Propranolol β-D-Glucuronide Sodium Salt vary under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized powder at -20°C in inert gas (argon) to prevent hydrolysis. In aqueous solutions (pH 7.4), degradation occurs within 24 hours at 25°C; use cold-chain storage (4°C) for short-term experiments. Monitor degradation via LC-MS for β-D-glucuronide hydrolysis back to (S)-Propranolol .

Q. What metabolic pathways involve (S)-Propranolol β-D-Glucuronide, and how do they impact pharmacokinetic studies?

- Methodological Answer : This metabolite is formed primarily in hepatic Phase II metabolism. Its renal excretion rate determines propranolol's systemic clearance. Use bile-cannulated rodent models to assess enterohepatic recirculation. For in vitro studies, human liver microsomes (HLMs) with NADPH/UGT cofactors can quantify glucuronidation kinetics (Km and Vmax) .

Advanced Research Questions

Q. How does stereospecific binding of (S)-Propranolol β-D-Glucuronide to β2-adrenergic receptors (β2-AR) modulate downstream signaling in cardiac tissues?

- Methodological Answer : The (S)-enantiomer exhibits higher β2-AR affinity due to stereocomplementary interactions with Ser49 and Lys60 residues. Use patch-clamp electrophysiology in HEK293 cells expressing β2-AR to measure cAMP inhibition. Compare with (R)-enantiomer glucuronide to isolate stereospecific effects. Conformational changes can be modeled via molecular dynamics (MD) simulations .

Q. What experimental designs address contradictions between in vitro and in vivo efficacy data for (S)-Propranolol β-D-Glucuronide?

- Methodological Answer : Discrepancies often arise from protein binding or tissue-specific UGT expression. Apply physiologically based pharmacokinetic (PBPK) modeling to predict free drug concentrations. Validate using transgenic mice lacking hepatic UGT1A9 or humanized models. Co-administer probenecid (a glucuronide transporter inhibitor) to assess biliary excretion's role .

Q. How do dose-dependent sodium channel blockade and β-adrenergic antagonism by propranolol metabolites influence arrhythmia models?

- Methodological Answer : High-dose (3–33 µM) (S)-Propranolol β-D-Glucuronide inhibits late cardiac sodium currents (INa-L), reducing action potential duration (APD) in LQT3 syndrome models. Low doses (33 nM) exacerbate arrhythmogenicity by blocking β-receptors without INa-L inhibition. Use Langendorff-perfused hearts or optogenetic pacing to quantify transmural dispersion of repolarization (TDR) .

Q. What advanced techniques resolve structural ambiguities in (S)-Propranolol β-D-Glucuronide Sodium Salt characterization?

- Methodological Answer : Nuclear Overhauser effect spectroscopy (NOESY) NMR identifies anomeric proton coupling (J = 7–8 Hz) to confirm β-D-glucuronide configuration. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates sodium adducts ([M+Na]+) from protonated species. X-ray crystallography (if crystalline) validates spatial orientation of the glucuronide moiety .

Data Contradiction Analysis

- Conflict : reports opposing effects of low- vs. high-dose propranolol metabolites on cardiac electrophysiology.

- Resolution : Dose dependency must be contextualized with target occupancy. Low doses block β2-AR but lack sodium channel inhibition, while high doses saturate both targets. Use concentration-response curves (CRCs) with Hill coefficients to model dual mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.